molecular formula C9H18ClNO B6275384 1-[(1R,5S,7r)-3-oxabicyclo[3.3.1]nonan-7-yl]methanamine hydrochloride CAS No. 2757961-48-9

1-[(1R,5S,7r)-3-oxabicyclo[3.3.1]nonan-7-yl]methanamine hydrochloride

Cat. No.: B6275384
CAS No.: 2757961-48-9
M. Wt: 191.7
InChI Key:
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Description

1-[(1R,5S,7r)-3-oxabicyclo[331]nonan-7-yl]methanamine hydrochloride is a unique and intriguing compound known for its versatile properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1R,5S,7r)-3-oxabicyclo[3.3.1]nonan-7-yl]methanamine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates, followed by amination and subsequent salt formation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthesis routes to ensure high yield and purity. Advanced catalytic methods and flow chemistry techniques could be employed to streamline the process.

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions are also feasible, employing reagents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are common, especially when targeting the amine group. Reagents like alkyl halides or acyl chlorides can be used.

Common Reagents and Conditions: Typical conditions for these reactions include solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), along with appropriate temperature and pressure settings to maximize reaction efficiency.

Major Products Formed: Depending on the reaction type, products can range from oxidized derivatives to reduced amines, or substituted compounds with various functional groups.

Scientific Research Applications

Chemistry: 1-[(1R,5S,7r)-3-oxabicyclo[3.3.1]nonan-7-yl]methanamine hydrochloride is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.

Biology: In biological research, this compound serves as a probe to study enzymatic functions and interactions, given its unique structure and reactive sites.

Medicine: The compound’s potential in medicinal chemistry includes the development of novel therapeutic agents, particularly in the fields of neurology and infectious diseases.

Industry: Industrially, it may be used in the synthesis of specialty chemicals, polymers, and advanced materials, thanks to its stability and reactivity.

Mechanism of Action

The mechanism of action for 1-[(1R,5S,7r)-3-oxabicyclo[3.3.1]nonan-7-yl]methanamine hydrochloride involves interaction with specific molecular targets, such as receptors or enzymes, modulating their activity. The bicyclic structure allows for unique binding properties, potentially leading to significant biological effects.

Comparison with Similar Compounds

Compared to other bicyclic amines, 1-[(1R,5S,7r)-3-oxabicyclo[3.3.1]nonan-7-yl]methanamine hydrochloride stands out due to its distinct structural features and reactivity profile. Similar compounds include:

  • Norbornane derivatives: Known for their rigid structures but with different reactivity patterns.

  • Bicyclo[2.2.1]heptane amines: Another class with related properties but varied applications.

This comprehensive overview highlights the uniqueness and versatility of this compound, showcasing its importance in both research and industrial contexts. How's that for a late-night scientific dive?

Properties

CAS No.

2757961-48-9

Molecular Formula

C9H18ClNO

Molecular Weight

191.7

Purity

91

Origin of Product

United States

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